molecular formula C24H23N3O4S B2407054 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide CAS No. 941878-90-6

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide

Cat. No. B2407054
CAS RN: 941878-90-6
M. Wt: 449.53
InChI Key: BSWLVGCGYLKLTN-UHFFFAOYSA-N
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Description

The compound “N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide” is a complex organic molecule. It contains a benzimidazole group, which is a type of heterocyclic aromatic organic compound. This group is fused to a phenyl ring, which is then attached to a butanamide group with a methoxyphenylsulfonyl substituent .


Molecular Structure Analysis

The benzimidazole group in this compound is a bicyclic structure consisting of a benzene ring fused to an imidazole ring. The butanamide group consists of a four-carbon chain (butane) with an amide functional group at one end. The methoxyphenylsulfonyl group is a phenyl ring with a sulfonyl and a methoxy group attached .


Chemical Reactions Analysis

Benzimidazole compounds are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can undergo electrophilic substitution reactions at the benzene ring . The butanamide and methoxyphenylsulfonyl groups may also participate in reactions, depending on the conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the size and shape of the molecule, the presence of polar groups, and the degree of conjugation in the molecule .

Scientific Research Applications

Photodynamic Therapy for Cancer Treatment

The synthesis and characterization of new compounds, including benzimidazole derivatives, have been explored for their potential in photodynamic therapy (PDT). For instance, a study on the new zinc phthalocyanine substituted with benzenesulfonamide derivative groups containing Schiff base demonstrated significant potential for PDT in cancer treatment. This compound exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II photosensitizers in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).

Antitumor Activity

Further research into benzimidazole derivatives has led to discoveries in antitumor activities. For example, the study on farnesyltransferase inhibitors identified compounds with low-nanomolar FT inhibitors showing cellular activity at concentrations below 100 nM. These compounds achieved curative efficacy in preclinical models, demonstrating the potential for clinical trials as antitumor agents (Hunt et al., 2000).

Antiulcer Agents

The design, synthesis, and structure-activity relationships of novel ALS inhibitors have been investigated, with some compounds showing good activity against a range of species, indicating potential as leads for antiulcer medication development (Ren et al., 2000).

Corrosion Inhibition

Benzimidazole derivatives have also been evaluated for their corrosion inhibition efficacy. Research into imidazole derivatives as corrosion inhibitors for mild steel in acidic solutions highlighted their potential for industrial applications. These compounds demonstrated strong adsorption following the Langmuir model and were identified as mixed-type corrosion inhibitors, offering significant protection against corrosion (Prashanth et al., 2021).

Organocatalysis

Organocatalysis by imidazole derivatives has been explored, with compounds such as 4-(3-methylimidazolium)butane sulfonate demonstrating efficiency in aziridine ring-opening reactions. This showcases the potential of imidazole-based zwitterions in catalyzing regioselective chemical reactions, applicable even to gram-scale synthesis (Ghosal et al., 2016).

Mechanism of Action

The mechanism of action of this compound is not clear without more information. Benzimidazole derivatives have been studied for their potential biological activities, including anticancer, antiviral, and antimicrobial effects . The specific activity of this compound would likely depend on the presence and position of the butanamide and methoxyphenylsulfonyl groups .

Future Directions

The study of benzimidazole derivatives and related compounds is an active area of research, with potential applications in medicinal chemistry, materials science, and other fields . Future research on this specific compound could involve exploring its synthetic routes, studying its reactivity, investigating its potential biological activities, and assessing its safety profile .

properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-4-(4-methoxyphenyl)sulfonylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4S/c1-31-17-12-14-18(15-13-17)32(29,30)16-6-11-23(28)25-20-8-3-2-7-19(20)24-26-21-9-4-5-10-22(21)27-24/h2-5,7-10,12-15H,6,11,16H2,1H3,(H,25,28)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSWLVGCGYLKLTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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